Cas no 1632-48-0 (3,4-Diphenyl-pyrrole)

3,4-Diphenyl-pyrrole is a heterocyclic organic compound featuring a pyrrole core substituted with phenyl groups at the 3- and 4-positions. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and materials science. Its conjugated system enhances suitability for applications in optoelectronics, such as organic semiconductors or light-emitting materials. The compound’s rigid aromatic framework contributes to thermal stability, while the pyrrole moiety allows for further functionalization, enabling tailored derivatives for specific research or industrial needs. It is commonly utilized in the development of advanced polymers, coordination chemistry, and as a building block for pharmaceuticals or agrochemicals.
3,4-Diphenyl-pyrrole structure
3,4-Diphenyl-pyrrole structure
Product name:3,4-Diphenyl-pyrrole
CAS No:1632-48-0
MF:C16H13N
MW:219.281123876572
MDL:MFCD11501646
CID:1342730
PubChem ID:12344628

3,4-Diphenyl-pyrrole Chemical and Physical Properties

Names and Identifiers

    • 3,4-diphenyl-1H-pyrrole
    • 1H-pyrrole, 3,4-diphenyl-
    • LogP
    • 3,4-DIPHENYL-PYRROLE
    • 3,4-diphenylpyrrole
    • DTXSID50492638
    • BAA63248
    • SCHEMBL935749
    • MFCD11501646
    • SB62908
    • AKOS015996588
    • 1632-48-0
    • 3,4-Diphenyl-pyrrole
    • MDL: MFCD11501646
    • Inchi: InChI=1S/C16H13N/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-12,17H
    • InChI Key: YWPLWDGXYMKCJR-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2=CNC=C2C3=CC=CC=C3

Computed Properties

  • Exact Mass: 218.09706
  • Monoisotopic Mass: 219.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.8Ų
  • XLogP3: 4

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 373.7±31.0 °C at 760 mmHg
  • Flash Point: 156.7±16.1 °C
  • Refractive Index: 1.622
  • PSA: 12.89
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

3,4-Diphenyl-pyrrole Security Information

3,4-Diphenyl-pyrrole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB369272-1 g
3,4-Diphenyl-pyrrole, 98%; .
1632-48-0 98%
1g
€292.00 2023-06-20
TRC
D526005-50mg
3,4-Diphenyl-pyrrole
1632-48-0
50mg
$ 95.00 2022-06-05
abcr
AB369272-5 g
3,4-Diphenyl-pyrrole, 98%; .
1632-48-0 98%
5g
€958.00 2023-06-20
Chemenu
CM316662-1g
3,4-Diphenyl-pyrrole
1632-48-0 95%
1g
$*** 2023-03-30
Chemenu
CM316662-5g
3,4-Diphenyl-pyrrole
1632-48-0 95%
5g
$880 2021-08-18
TRC
D526005-10mg
3,4-Diphenyl-pyrrole
1632-48-0
10mg
$ 50.00 2022-06-05
abcr
AB369272-1g
3,4-Diphenyl-pyrrole, 98%; .
1632-48-0 98%
1g
€292.00 2025-02-13
abcr
AB369272-5g
3,4-Diphenyl-pyrrole, 98%; .
1632-48-0 98%
5g
€958.00 2025-02-13
TRC
D526005-100mg
3,4-Diphenyl-pyrrole
1632-48-0
100mg
$ 160.00 2022-06-05
Ambeed
A200709-1g
3,4-Diphenyl-pyrrole
1632-48-0 95+%
1g
$314.0 2024-08-03

3,4-Diphenyl-pyrrole Related Literature

Additional information on 3,4-Diphenyl-pyrrole

3,4-Diphenylpyrrole: A Comprehensive Overview

3,4-Diphenylpyrrole (CAS No. 1632-48-0) is a versatile heterocyclic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound, characterized by its pyrrole ring substituted with phenyl groups at the 3 and 4 positions, exhibits unique electronic and structural properties that make it a valuable building block in various applications.

The synthesis of 3,4-Diphenylpyrrole has been extensively studied, with researchers exploring both traditional and innovative methods to optimize its production. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of transition metal catalysts has significantly improved the yield and purity of 3,4-Diphenylpyrrole, making it more accessible for large-scale applications.

One of the most promising areas of research involving 3,4-Diphenylpyrrole is its application in the development of advanced materials. The compound's ability to form stable π-conjugated systems has led to its use in the creation of novel semiconducting materials. These materials exhibit exceptional electronic properties, making them ideal candidates for next-generation electronic devices such as organic light-emitting diodes (OLEDs) and flexible electronics.

In the field of pharmaceuticals, 3,4-Diphenylpyrrole has shown potential as a precursor for bioactive compounds. Its unique structure allows for functionalization at multiple sites, enabling the creation of molecules with diverse biological activities. Recent studies have demonstrated its utility in drug design for treating conditions such as cancer and neurodegenerative diseases. The compound's ability to interact with biological targets through multiple mechanisms makes it a valuable tool in medicinal chemistry.

The optical properties of 3,4-Diphenylpyrrole have also been leveraged in the development of sensors and imaging agents. Its strong absorption in the visible spectrum and fluorescence characteristics make it suitable for applications in chemical sensing and bioimaging. Researchers have explored its use in detecting environmental pollutants and tracking cellular processes, showcasing its versatility across multiple disciplines.

From a structural perspective, 3,4-Diphenylpyrrole exhibits interesting photophysical properties that are influenced by its substituents. The phenyl groups at the 3 and 4 positions not only enhance the compound's stability but also contribute to its electronic delocalization. This delocalization plays a crucial role in determining its optical and electronic behavior, making it a fascinating subject for fundamental studies in chemistry.

Recent breakthroughs in computational chemistry have further deepened our understanding of 3,4-Diphenylpyrrole's properties. Advanced molecular modeling techniques have provided insights into its electronic structure and reactivity, enabling researchers to predict its behavior under various conditions. These computational studies have been instrumental in guiding experimental work and accelerating the discovery of new applications for this compound.

In conclusion, 3,4-Diphenylpyrrole (CAS No. 1632-48-0) is a multifaceted compound with a wide range of applications across different scientific domains. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as a key player in future innovations. As research continues to uncover new possibilities for this compound, its impact on science and technology is expected to grow significantly.

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Amadis Chemical Company Limited
(CAS:1632-48-0)3,4-Diphenyl-pyrrole
A1133222
Purity:99%
Quantity:1g
Price ($):283.0